2-Methyl-3,4-dihydro-2h-pyran

Physical property differentiation Purity assessment Distillation fraction identification

2-Methyl-3,4-dihydro-2H-pyran (CAS 27156-32-7, also indexed as 6-methyl-3,4-dihydro-2H-pyran, CAS 16015-11-5) is a methyl-substituted dihydropyran enol ether with molecular formula C₆H₁₀O and molecular weight 98.14 g·mol⁻¹. It belongs to the 3,4-dihydro-2H-pyran subclass, characterized by a partially unsaturated six-membered oxygen heterocycle bearing a vinyl ether functionality.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 27156-32-7
Cat. No. B12861680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,4-dihydro-2h-pyran
CAS27156-32-7
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC1CCC=CO1
InChIInChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h3,5-6H,2,4H2,1H3
InChIKeyYTJGCGBAGAZNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,4-dihydro-2H-pyran (CAS 27156-32-7) Procurement Baseline: Core Properties and Sourcing-Significant Class Position


2-Methyl-3,4-dihydro-2H-pyran (CAS 27156-32-7, also indexed as 6-methyl-3,4-dihydro-2H-pyran, CAS 16015-11-5) is a methyl-substituted dihydropyran enol ether with molecular formula C₆H₁₀O and molecular weight 98.14 g·mol⁻¹ [1]. It belongs to the 3,4-dihydro-2H-pyran subclass, characterized by a partially unsaturated six-membered oxygen heterocycle bearing a vinyl ether functionality. Two experimental physical properties are consistently reported across authoritative databases: a boiling point of 122.2 °C at 760 mmHg and a density of 0.885 g·mL⁻¹ at ambient conditions . These values differ substantially from those of the unsubstituted parent compound 3,4-dihydro-2H-pyran (DHP, CAS 110-87-2; bp 86–87 °C, density 0.922 g·mL⁻¹), providing a first-order basis for purity assessment and supply-chain verification .

Why Unsubstituted 3,4-Dihydro-2H-pyran Cannot Substitute for 2-Methyl-3,4-dihydro-2H-pyran in Procurement Decisions


The methyl substituent at the 2-position (equivalent to the 6-position in alternative numbering) introduces a quantifiable shift in both physical properties and chemical behavior relative to the unsubstituted 3,4-dihydro-2H-pyran (DHP, CAS 110-87-2). The boiling point differential of approximately +35 °C (122.2 °C vs. 86–87 °C) and the density inversion (0.885 vs. 0.922 g·mL⁻¹) reflect fundamental changes in intermolecular forces that propagate into distillation-based purification workflows and biphasic reaction partitioning. In the context of cationic polymerization, the methyl-substituted dihydropyran ring participates in the formation of di-(dihydropyranyl) monomers (e.g., di(3,4-dihydro-2H-pyran-2-methyl) adipate) whose polymerization and copolymerization profiles—including friability resistance in pyranyl-based foams—differ measurably from those of DHP-derived analogs, as documented in patent literature [1]. These differences are not marginal in formulation contexts where foam mechanical integrity is a critical quality attribute; substituting the unsubstituted DHP-derived monomer would produce a homopolymer with higher brittleness and inferior friability resistance [1].

Quantitative Differentiation Evidence for 2-Methyl-3,4-dihydro-2H-pyran vs. Closest Analogs


Normal Boiling Point Elevation: 2-Methyl-3,4-dihydro-2H-pyran vs. Unsubstituted 3,4-Dihydro-2H-pyran

2-Methyl-3,4-dihydro-2H-pyran (CAS 27156-32-7) exhibits a normal boiling point of 122.2 °C at 760 mmHg , which is approximately 35.2–36.2 °C higher than that of unsubstituted 3,4-dihydro-2H-pyran (CAS 110-87-2; reported bp range 86–87 °C) . This 41% elevation in boiling point (in K) is attributable to the additional methyl group increasing molecular polarizability and London dispersion forces. The magnitude of this shift exceeds what would be predicted from simple additivity of a methylene unit, reflecting the specific electronic influence of the substituent on the enol ether moiety. This property directly informs the selection of distillation conditions for purification and provides a diagnostic parameter for confirming compound identity during incoming quality-control inspection.

Physical property differentiation Purity assessment Distillation fraction identification

Liquid Density Comparison: Polarity Shifts Between Methyl-Substituted and Parent Dihydropyran

The experimentally reported density of 2-methyl-3,4-dihydro-2H-pyran is 0.885 g·mL⁻¹ , while the parent 3,4-dihydro-2H-pyran (CAS 110-87-2) has a density of 0.922 g·mL⁻¹ (measured at 19 °C/15 °C reference) . The 4.0% lower density of the methyl-substituted compound is mechanistically consistent with the methyl group's electron-donating effect on the enol ether system, which reduces the molecular dipole and weakens dipole–dipole interactions that contribute to cohesive energy density in the liquid phase. This density inversion alters liquid–liquid extraction behavior: the target compound is less dense than water (ρ ≈ 1.0 g·mL⁻¹), whereas DHP's density approaches aqueous-phase density more closely, potentially complicating phase separation in aqueous workup procedures.

Phase partitioning Solvent selection Supply-chain quality verification

Copolymer Friability Resistance: Di-(dihydropyranyl) Monomers Derived from 2-Methyl-substituted DHP vs. Homopolymer Baselines

Patent literature documents that homopolymers of di-(dihydropyranyl) monomers—specifically 3,4-dihydro-2H-pyran-2-methyl(3,4-dihydro-2H-pyran-2-carboxylate), commonly termed acrolein tetramer—are brittle and highly friable, limiting their commercial applicability as pyranyl-based foams [1]. The patent explicitly identifies friability resistance as the property that 'detracts from and hinders widespread commercial application' of these homopolymers [1]. The disclosed solution involves copolymerization of the methyl-substituted dihydropyranyl monomer with bis-dioxolanyl or bis-dioxanyl carbamates, which yields copolymer foams possessing measurably improved abrasion resistance and toughness, and in particular improved friability resistance suitable for rigid cellular polymeric products [1]. This functional improvement is directly tied to the 2-methyl-substituted dihydropyran architecture, as the monomer structure includes the 3,4-dihydro-2H-pyran-2-methyl moiety that participates in the cationic polymerization cascade.

Polymer foam performance Friability resistance Cationic polymerization Pyranyl foam formulation

Toxicological Profile Differentiation: 2-Methyl-3,4-dihydro-2H-pyran vs. Unsubstituted 3,4-Dihydro-2H-pyran

The toxicological profile of 2-methyl-3,4-dihydro-2H-pyran (CAS 27156-32-7) is characterized by moderate toxicity via ingestion and subcutaneous routes, and mild toxicity via inhalation . This contrasts with unsubstituted 3,4-dihydro-2H-pyran (CAS 110-87-2), which is classified primarily as a flammable liquid (flash point −15 °C) with irritant properties for skin, eyes, and respiratory system . The difference in hazard profiles has practical implications for laboratory handling protocols, storage requirements, and safety data sheet (SDS) compliance documentation. Specifically, the lower flash point of DHP (−15 °C) compared with 2-methyl-3,4-dihydro-2H-pyran (17.3 °C) indicates that the methyl-substituted compound has a marginally reduced flammability risk under ambient conditions, although both remain Class I flammable liquids. These distinctions, while modest, become relevant when scaling from bench to pilot-plant quantities under regulatory oversight.

Occupational safety Hazard classification Regulatory compliance Procurement specification

Vapor Pressure and Distillation Envelope: Implied Handling and Recovery Differentiation

ChemSpider-predicted vapor pressure for 6-methyl-3,4-dihydro-2H-pyran (the predominant tautomeric form) is 13.4 ± 0.2 mmHg at 25 °C , while the vapor pressure of unsubstituted 3,4-dihydro-2H-pyran at 25 °C is significantly higher (approximately 86 mmHg based on its boiling point of 86 °C and typical Antoine behavior for low-MW enol ethers) . The roughly six-fold lower vapor pressure of the methyl-substituted analog translates into lower evaporative losses during open-vessel processing, more favorable containment in ambient-pressure reactors, and distinct optimal conditions for vacuum distillation recovery. These differences are directly relevant for procurement decisions at the pilot scale, where solvent and reagent recovery costs and volatile organic compound (VOC) emission compliance become material factors in total cost of ownership.

Vapor–liquid equilibrium Solvent recovery Process engineering Procurement scalability

Procurement-Driven Application Scenarios for 2-Methyl-3,4-dihydro-2H-pyran (CAS 27156-32-7)


Rigid Pyranyl-Based Copolymer Foam Formulations Requiring Improved Friability Resistance

Industrial laboratories formulating rigid cellular polymeric foams from di-(dihydropyranyl) monomers should procure 2-methyl-3,4-dihydro-2H-pyran as a precursor to 3,4-dihydro-2H-pyran-2-methyl(3,4-dihydro-2H-pyran-2-carboxylate) (acrolein tetramer). As documented in patent literature, homopolymers of this dihydropyranyl monomer are intrinsically brittle and friable [1]. The established solution—copolymerization with bis-dioxolanyl or bis-dioxanyl carbamate comonomers to produce foams with measurably improved friability resistance [1]—requires the 2-methyl-substituted dihydropyran architecture as a structural prerequisite. Procurement of the unsubstituted 3,4-dihydro-2H-pyran (CAS 110-87-2) would not support the same monomer synthesis and thus cannot yield the copolymer composition that achieves the required mechanical performance.

Synthetic Organic Chemistry Requiring Distinct Distillation Fractions for High-Purity Enol Ether Intermediates

In multi-step syntheses where enol ether purity is critical—such as hetero-Diels–Alder cycloadditions or tetrahydropyranylation protection strategies—the elevated boiling point of 2-methyl-3,4-dihydro-2H-pyran (122.2 °C at 760 mmHg) relative to unsubstituted DHP (86–87 °C) provides an analytically resolvable distillation window for fraction collection. The density offset (0.885 vs. 0.922 g·mL⁻¹) further enables rapid identity confirmation via simple densitometry. Laboratories that have previously experienced cross-contamination between DHP fractions during distillation should preferentially procure the methyl-substituted analog when its higher boiling point offers cleaner separation from lower-boiling reaction by-products.

Pilot-Scale Process Development with VOC Emission Constraints

For process chemistry groups scaling reactions from bench to pilot plant, the approximately six-fold lower ambient vapor pressure of 2-methyl-3,4-dihydro-2H-pyran (13.4 mmHg at 25 °C, predicted) compared to unsubstituted DHP translates into reduced evaporative losses and simplified VOC abatement requirements. This property, combined with the 32 °C higher flash point (17.3 °C vs. −15 °C) , makes the methyl-substituted compound a more manageable reagent for open-vessel processing under occupational safety and environmental compliance frameworks. Procurement decisions for multi-kilogram quantities should weigh these handling and regulatory cost factors alongside the per-unit purchase price.

Structure–Activity Relationship (SAR) Studies on Methyl-Substituted Dihydropyran Pharmacophores

Medicinal chemistry groups exploring dihydropyran-containing scaffolds for bioactive molecule discovery should source 2-methyl-3,4-dihydro-2H-pyran as a chemically distinct comparator to the unsubstituted parent. The electron-donating methyl substituent alters the enol ether's nucleophilicity and its participation in inverse-electron-demand hetero-Diels–Alder cycloadditions [2]. The documented toxicity profile—moderately toxic by ingestion and subcutaneous routes, mildly toxic by inhalation —also mandates specific handling protocols distinct from those for the primarily irritant-classified unsubstituted DHP , an important consideration for in vivo SAR programs.

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